molecular formula C22H19N3O B5827440 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenylpropanamide

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenylpropanamide

Cat. No.: B5827440
M. Wt: 341.4 g/mol
InChI Key: YKMSJNQQCHKYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenylpropanamide is a compound that belongs to the class of benzimidazole derivatives

Mechanism of Action

Benzimidazole derivatives have been found to be allosteric activators of human glucokinase (GK), revealing significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenylpropanamide typically involves the condensation of 4-(1H-benzo[d]imidazol-2-yl)aniline with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

  • 2-(1H-Benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile
  • N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines
  • N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea

Comparison: N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenylpropanamide is unique due to its specific structural features and the presence of both benzimidazole and phenylpropanamide moieties. This combination imparts distinct biological activities and chemical reactivity compared to other similar compounds. For instance, while other benzimidazole derivatives may exhibit similar enzyme inhibitory activities, the specific substitution pattern in this compound can lead to different binding affinities and selectivities .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c26-21(15-10-16-6-2-1-3-7-16)23-18-13-11-17(12-14-18)22-24-19-8-4-5-9-20(19)25-22/h1-9,11-14H,10,15H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMSJNQQCHKYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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